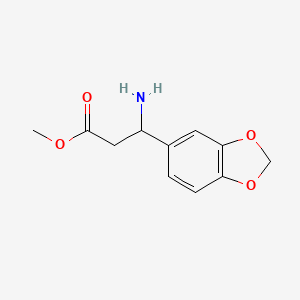
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate, also known as TBPP, is a synthetic compound that has been widely studied for its potential uses in a variety of scientific research applications. It is a derivative of piperazine and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. TBPP has several unique properties that make it an attractive candidate for research purposes, including its low toxicity and high solubility in water. In addition, TBPP has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. These compounds are typically synthesized through condensation reactions and characterized using various spectroscopic techniques such as LCMS, NMR, IR, and X-ray diffraction studies. For instance, a study detailed the synthesis and characterization of a similar compound, highlighting its crystallization in the monoclinic crystal system and the presence of weak intermolecular interactions in its structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some tert-butyl piperazine derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. These studies often involve in vitro screening against various microorganisms. However, the activities exhibited by these compounds can vary, with some showing moderate activity (Kulkarni et al., 2016).
Crystal Structure Analysis
- The crystal structure of tert-butyl piperazine derivatives has been a subject of interest, with studies focusing on the molecular and crystallographic analysis of these compounds. This includes determining the conformation of piperazine rings and analyzing the molecular interactions within the crystal structure (Gumireddy et al., 2021).
Anticorrosive Properties
- Some tert-butyl piperazine derivatives have been investigated for their anticorrosive properties, particularly in the context of protecting metal surfaces. These studies involve electrochemical and surface characterization studies, and have found that certain derivatives can effectively inhibit corrosion in metal surfaces (Praveen et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-14-12-19(13-15-20)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMVTXJEUHNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)
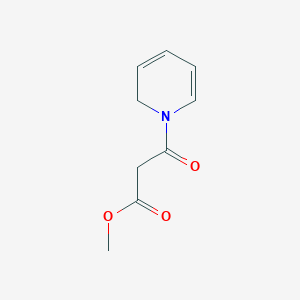
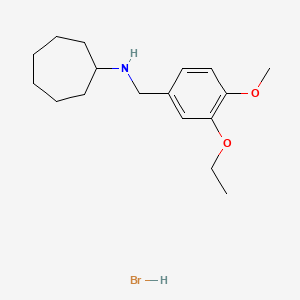
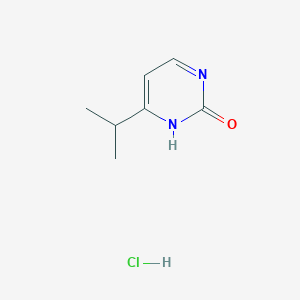
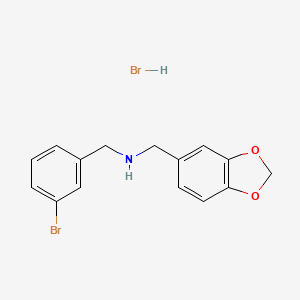
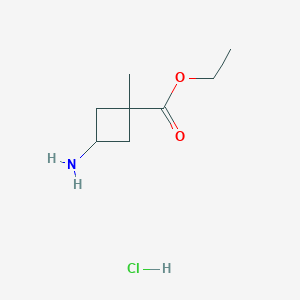
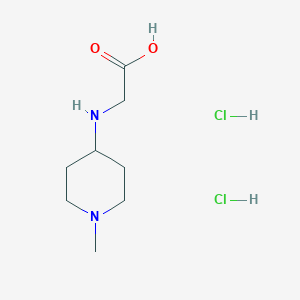
![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)

![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)
